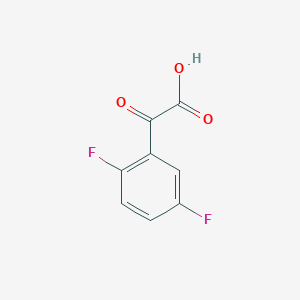

2-(2,5-Difluorophenyl)-2-oxoacetic acid

描述

Primary Identification and Naming Conventions

2-(2,5-Difluorophenyl)-2-oxoacetic acid is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as this compound. The compound possesses multiple synonymous designations that reflect different aspects of its chemical structure and classification systems. These alternative names include 2,5-Difluorobenzoylformic acid, (2,5-DIFLUOROPHENYL)(OXO)ACETIC ACID, and 2,5-Difluorobenzoylformicacid. The systematic naming convention clearly indicates the presence of fluorine substituents at positions 2 and 5 of the phenyl ring, while the oxoacetic acid portion denotes the ketoacid functionality that characterizes this molecular class.

The compound's chemical registry information establishes its definitive identity within global chemical databases and regulatory systems. The Chemical Abstracts Service registry number for this compound is 1094294-16-2, which serves as a unique identifier in chemical literature and commercial applications. Additionally, the compound has been assigned the MDL Number MFCD11179634 and PubChem Compound Identification Number 43140401, facilitating its identification across different chemical information systems. These registry numbers ensure precise identification and prevent confusion with structurally related compounds in the difluorophenyl chemical family.

Molecular Formula and Composition Analysis

The molecular formula of this compound is established as C8H4F2O3, reflecting a precise arrangement of carbon, hydrogen, fluorine, and oxygen atoms. This composition indicates the presence of eight carbon atoms forming the aromatic ring system and the carboxylic acid chain, four hydrogen atoms distributed across the molecular framework, two fluorine atoms positioned strategically on the phenyl ring, and three oxygen atoms incorporated within the ketoacid functional group. The molecular weight has been calculated as 186.11 grams per mole, a value that has been consistently reported across multiple authoritative sources.

The elemental composition analysis reveals specific atomic ratios that define the compound's chemical behavior and properties. The carbon content represents the structural backbone, with the aromatic ring contributing six carbon atoms and the oxoacetic acid side chain providing two additional carbon atoms. The hydrogen content is notably reduced compared to non-fluorinated analogs due to the substitution of hydrogen atoms with fluorine at the 2 and 5 positions of the benzene ring. The fluorine atoms contribute significantly to the molecular weight and substantially influence the compound's electronic properties, lipophilicity, and metabolic stability. The oxygen atoms are distributed among the carboxylic acid group and the ketone functionality, creating multiple sites for hydrogen bonding and chemical reactivity.

属性

IUPAC Name |

2-(2,5-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUVZBPLJXDMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Photohalogenation and Carbonylation Route (CN101486638A)

Overview:

This method involves a multi-step process starting from 2,3-difluorotoluene, proceeding through photohalogenation to produce a benzyl halide, followed by carbonylation to yield the target acid.

-

- Halogenating agent: Chlorine or bromine

- Solvent: Carbon tetrachloride or no solvent, under UV irradiation

- Reaction: Direct halogenation of 2,3-difluorotoluene

-

- Reactant: 2,3-difluorobenzyl halide

- Catalyst: Cobalt tetracarbonyl or similar

- Reagent: Carbon monoxide

- Outcome: Direct formation of 2,3-difluorophenylacetic acid

- Few reaction steps

- Mild reaction conditions

- High yields (~80%)

- Cost-effective and scalable

- Use of UV irradiation and halogenating agents pose safety concerns

- Handling of carbon monoxide requires specialized equipment

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Halogenation | Cl2 or Br2, UV, CCl4 | ~85% | Safety precautions needed |

| Carbonylation | CO, Co catalyst | ~80% | Mild conditions |

Hydrolysis, Acidification, and Decarboxylation of Nitro-Substituted Intermediates (CN103012111A)

Overview:

This route focuses on synthesizing the acid from nitro-precursors via reduction, hydrolysis, and decarboxylation, avoiding hazardous reagents like cyanides.

-

- Starting from 2,4,5-trifluoronitrobenzene, condense with diethyl malonate under basic conditions (NaOH) in polar aprotic solvents (DMF, NMP).

-

- Hydrolyze the ester to the corresponding acid using acid or base hydrolysis.

-

- Catalytic hydrogenation (Pd/C or Raney Ni) converts nitro to amino group.

Decarboxylation & Final Acid Formation:

- Hydrolyze amino intermediates, decarboxylate to form the target acid.

- No use of toxic cyanides or high-pressure CO

- Mild conditions, suitable for industrial scale

- Cost-effective raw materials (2,4,5-trifluoronitrobenzene is commercially available)

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Condensation | NaOH, DMF, 80°C | 75-85% | Mild, scalable |

| Hydrolysis | HCl or NaOH | 90% | Standard hydrolysis |

| Nitro reduction | Pd/C, H2 | 98% | Selective, mild |

| Decarboxylation | Heat, acid | 85-90% | Efficient |

Catalytic Hydrogenation of Nitro Intermediates (Experimental Data)

- Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Ni is highly efficient, with yields exceeding 95%.

- Reaction conditions are mild (room temperature to 50°C, atmospheric to 1 MPa H2).

- The process avoids hazardous reagents like cyanides, making it safer and environmentally friendly.

- Starting from 2,5-difluoro-4-nitrophenylacetic acid, hydrogenation yields 2,5-difluoro-4-aminophenylacetic acid with 98% yield.

| Catalyst | Conditions | Yield | Remarks |

|---|---|---|---|

| Pd/C | 25°C, H2, 1 atm | 98% | Fast, clean |

| Raney Ni | 50°C, H2, 0.5 MPa | 95% | Cost-effective |

Diazotization and Fluorination of Amino Intermediates (CN104, ACS Omega 2021)

Overview:

This method involves diazotization of amino derivatives followed by fluorination, providing a route to the target acid with high selectivity.

-

- Use sodium nitrite in acidic medium (HCl or HBF4) at 0–5°C to generate diazonium salts.

-

- React diazonium salts with fluorinating agents such as tetrafluoroborate salts or hypervalent iodine reagents.

- High regioselectivity

- Mild reaction conditions

- Suitable for late-stage functionalization

- Requires precise temperature control

- Handling diazonium salts demands safety precautions

- Achieved yields up to 94% in model reactions.

Summary Table of Preparation Methods

| Method | Raw Materials | Key Reactions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Photohalogenation + Carbonylation | Difluorotoluene derivatives | Halogenation, carbonylation | Few steps, high yield | UV, CO handling | ~80-85% |

| Hydrolysis, Reduction, Decarboxylation | Nitro-precursors | Hydrolysis, catalytic reduction | Safer, scalable | Multi-step | 85-98% |

| Catalytic Hydrogenation | Nitro compounds | Nitro reduction | Mild, high yield | Catalyst cost | >95% |

| Diazotization + Fluorination | Amino intermediates | Diazotization, fluorination | High regioselectivity | Safety precautions | 90-94% |

化学反应分析

Types of Reactions

2-(2,5-Difluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium methoxide or ammonia under elevated temperatures.

Major Products

Oxidation: Formation of 2-(2,5-Difluorophenyl)acetic acid.

Reduction: Formation of 2-(2,5-Difluorophenyl)-2-hydroxyacetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

科学研究应用

Chemistry

In the realm of organic synthesis, 2-(2,5-difluorophenyl)-2-oxoacetic acid serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways .

Biology

Research has indicated potential biological activity of this compound. It is being studied for its interactions with enzymes, which may lead to insights into metabolic processes or enzyme inhibition mechanisms. The presence of the keto group enhances its ability to participate in hydrogen bonding with biological macromolecules .

Medicine

The compound is under investigation for its potential use in drug development. It acts as an intermediate in synthesizing pharmaceuticals aimed at treating various conditions, including cancer. For instance, derivatives of this compound have been explored as inhibitors for tropomyosin receptor kinases (Trk), which are involved in cancer progression .

Case Studies

-

Enzyme Interaction Studies : Research demonstrated that derivatives of this compound showed promising results in inhibiting specific enzymes related to cancer cell proliferation.

Study Findings Enzyme Inhibition Significant reduction in enzyme activity at specific concentrations of the compound. -

Drug Development : A study highlighted the synthesis of a series of compounds derived from this compound that exhibited anticancer properties in vitro.

Compound Activity Trk Inhibitor Derivative IC50 values indicating effective inhibition of cancer cell lines.

作用机制

The mechanism of action of 2-(2,5-Difluorophenyl)-2-oxoacetic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine Positional Isomers

- 2-(2,4-Difluorophenyl)-2-oxoacetic Acid (2g) :

- Molecular Formula : C₈H₄F₂O₃ (same as target compound).

- Key Differences : Fluorine atoms at the 2- and 4-positions alter electronic distribution, reducing resonance stabilization compared to the 2,5-difluoro isomer. This compound was synthesized in 49% yield via a selenium dioxide-mediated oxidation, with distinct NMR shifts (δ 8.14–8.08 ppm for aromatic protons) .

Chlorine-Substituted Analogues

- 2-(2,5-Dichlorophenyl)-2-oxoacetic Acid: Molecular Formula: C₈H₄Cl₂O₃. Molecular Weight: ~219.0 g/mol (higher due to chlorine). This compound is a novel synthetic intermediate, as noted in a 2024 study .

Methoxy-Substituted Derivatives

- 2-(2,5-Dimethoxyphenyl)-2-oxoacetic Acid (5a): Synthesis: Produced via SeO₂ oxidation of 2,5-dimethoxyacetophenone . Key Differences: Methoxy groups donate electron density, reducing acidity (pKa ~3–4) and altering reactivity in condensation reactions compared to fluorine-substituted analogues.

Functional Group Modifications

Amino-Substituted Derivatives

- 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid: CAS: 1018295-42-3. Molecular Formula: C₈H₅F₂NO₃. Properties: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Predicted pKa = 2.73 .

Hydroxyacetic Acid Analogues

Comparative Data Table

Mechanistic and Application Insights

- Reactivity : Fluorine’s electronegativity enhances the electrophilicity of the α-oxo group, making this compound a superior substrate for nucleophilic additions compared to methoxy- or hydroxy-substituted analogues .

- Biological Activity : The 2,5-difluoro derivative’s role in TRK kinase inhibitors highlights the importance of fluorine positioning in optimizing binding affinity and metabolic stability .

- Synthetic Utility: Chlorine-substituted variants (e.g., 2,5-dichloro) are preferred in reactions requiring greater steric bulk or lipophilicity, such as coupling reactions in nonpolar media .

生物活性

2-(2,5-Difluorophenyl)-2-oxoacetic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an oxoacetic acid moiety, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's antioxidant capacity can be assessed through assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Enzyme inhibition is vital in therapeutic applications where the modulation of enzyme activity can lead to desired pharmacological effects. Studies have demonstrated that this compound can inhibit various enzymes, which may contribute to its therapeutic efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluorophenyl group may facilitate binding to target proteins or enzymes, leading to altered biochemical pathways. This interaction can result in the inhibition of enzyme activity or modulation of receptor signaling pathways.

Case Studies

-

Antioxidant Efficacy in Cellular Models

- A study evaluated the antioxidant effects of this compound on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.

-

Enzyme Inhibition Studies

- Another investigation focused on the compound's ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. The findings revealed that the compound effectively inhibited these enzymes in vitro, highlighting its potential for treating conditions like Alzheimer's disease.

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-difluorophenyl)-2-oxoacetic acid, and how can yields be improved?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(2,5-difluorophenyl)-2-oxoacetaldehyde using strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) under acidic conditions. Yields may vary depending on the halogen substitution pattern; for example, 2-(2,4-difluorophenyl)-2-oxoacetic acid was obtained in 49% yield, while the 4-chlorophenyl analog achieved 77% efficiency . Optimization may involve adjusting reaction stoichiometry, temperature, or alternative oxidants (e.g., Jones reagent).

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Peaks in the aromatic region (δ 6.9–8.1 ppm) reflect the difluorophenyl substituent, with splitting patterns dependent on fluorine positions. The keto group (C=O) does not directly appear in ¹H NMR but influences neighboring protons .

- ¹³C NMR : The carbonyl carbon (C=O) typically resonates at δ 190–200 ppm, while the difluorophenyl carbons show distinct coupling with fluorine (¹³C-¹⁹F splitting) .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-F stretches) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound’s solubility is pH-dependent due to its carboxylic acid moiety. It is sparingly soluble in water at neutral pH but becomes more soluble under basic conditions (e.g., in NaOH, forming the carboxylate salt). Stability studies should assess decomposition under UV light, humidity, and elevated temperatures. For storage, recommend inert atmospheres (N₂/Ar) and temperatures ≤ –20°C to prevent keto-enol tautomerization or hydrolysis .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?

- Methodological Answer : The difluorophenyl group enhances metabolic stability and bioavailability in drug candidates. For example, derivatives of this scaffold are used in TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidines), which show promise in cancer treatment by targeting oncogenic signaling pathways. Structural modifications (e.g., introducing pyrazole or pyrimidine rings) can optimize binding affinity and selectivity .

Q. What strategies address contradictions in reported biological activities of derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or impurities. To resolve these:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. non-cancerous).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., chloro vs. fluoro groups) to isolate functional determinants .

Q. How can computational tools enhance the design of this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Predict binding modes with target enzymes (e.g., TRK kinases) using software like AutoDock or Schrödinger Suite.

- Quantum Mechanical Calculations : Assess electronic effects of fluorine substituents on reactivity and intermolecular interactions (e.g., halogen bonding) .

- Retrosynthetic AI : Platforms like Pistachio or Reaxys can propose novel synthetic routes for complex derivatives, reducing trial-and-error experimentation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer : Key challenges include controlling byproducts (e.g., diastereomers) during multi-step syntheses. Solutions involve:

- Chiral Catalysts : Use asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enforce stereoselectivity.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or Raman spectroscopy to detect impurities early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。